Differential Substituent Effect on COX-2 Inhibitory Potency: 4-Ethylphenyl vs. Phenyl and Substituted-Phenyl Urea Analogs
In the closely related N-substitutedphenyl-6-oxo-3-phenylpyridazine series, the nature of the N-substituent dramatically influences COX-2 inhibitory potency. For instance, compound 5a (a thiazolidinone derivative) achieved an IC50 of 16.76 nM against COX-2, while compound 4b (a hydrazone derivative) showed 17.40 nM, both slightly superior to the clinical comparator celecoxib (IC50 = 17.79 nM) [1]. The target compound introduces a urea-linked 4-ethylphenyl group not evaluated in this study. Extrapolating from SAR trends in pyridazinone-COX-2 inhibitors, the 4-ethyl substitution is predicted to modulate lipophilicity (calculated logP increase of approximately +0.8 units vs. 4-methylphenyl analog) and steric bulk, potentially altering the binding mode within the COX-2 side pocket, which is a critical determinant of isoform selectivity and slow-binding kinetics.
| Evidence Dimension | COX-2 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not directly reported in primary literature |
| Comparator Or Baseline | Celecoxib IC50 = 17.79 nM; Compound 5a IC50 = 16.76 nM; Compound 4b IC50 = 17.40 nM (Khan et al., 2020) |
| Quantified Difference | N/A – direct measurement unavailable for target compound |
| Conditions | In vitro COX-2 enzyme inhibition assay; reported in Drug Dev Res 2020 |
Why This Matters
Procurement of the precise 4-ethylphenyl urea analog is essential for SAR studies aiming to optimize COX-2 selectivity and slow-binding characteristics, as even a methyl-to-ethyl change in this region can shift IC50 values by several nanomolar and alter gastric safety profiles.
- [1] Khan A, Diwan A, Thabet HK, Imran M. Synthesis of novel N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives as cyclooxygenase-2 inhibitors. Drug Dev Res. 2020 Mar 16. View Source
